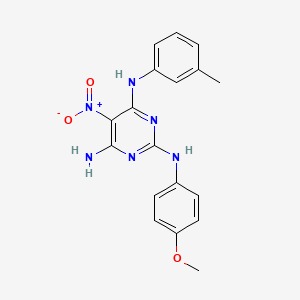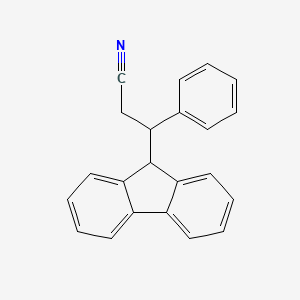![molecular formula C20H17NO3 B15152757 10-phenyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152757.png)
10-phenyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-phenyl-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxolo ring fused to an acridinone core, with a phenyl group attached, making it a subject of interest in organic chemistry and material science.
準備方法
The synthesis of 10-phenyl-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
化学反応の分析
10-phenyl-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: The phenyl group and other positions on the acridinone core can undergo substitution reactions with various electrophiles or nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
科学的研究の応用
10-phenyl-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
作用機序
The mechanism of action of 10-phenyl-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
類似化合物との比較
Similar compounds to 10-phenyl-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one include other acridinone derivatives and dioxolo-fused compounds. Compared to these, 10-phenyl-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high specificity and performance .
特性
分子式 |
C20H17NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
10-phenyl-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C20H17NO3/c22-16-8-4-7-14-20(16)19(12-5-2-1-3-6-12)13-9-17-18(24-11-23-17)10-15(13)21-14/h1-3,5-6,9-10,19,21H,4,7-8,11H2 |
InChIキー |
NKPBAFCENGTOHD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15152686.png)
![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B15152709.png)
![3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B15152713.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15152718.png)
![1-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-1-oxobutan-2-yl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B15152729.png)

![4-fluoro-N-(3-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15152745.png)
![10-(4-hydroxy-3,5-dimethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15152748.png)


![2-[(1-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B15152770.png)

![N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15152781.png)
